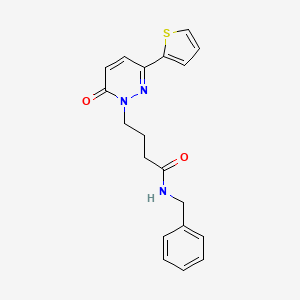
N-benzyl-4-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)butanamide
Übersicht
Beschreibung
N-benzyl-4-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)butanamide, also known as BPTES, is a small molecule inhibitor that targets the enzyme glutaminase (GLS). GLS is responsible for catalyzing the hydrolysis of glutamine to glutamate, which is an important step in cancer cell metabolism. BPTES has shown promise as a potential anti-cancer agent, and its synthesis and mechanism of action have been extensively studied.
Wirkmechanismus
N-benzyl-4-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)butanamide binds to the active site of GLS and inhibits its activity, leading to a decrease in glutamine metabolism and a subsequent decrease in cancer cell growth. N-benzyl-4-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)butanamide has been shown to be selective for the GLS isoform 1, which is overexpressed in many types of cancer.
Biochemical and Physiological Effects:
N-benzyl-4-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)butanamide has been shown to inhibit glutamine uptake and metabolism in cancer cells, leading to decreased cell growth and proliferation. N-benzyl-4-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)butanamide has also been shown to induce apoptosis (programmed cell death) in cancer cells. In addition, N-benzyl-4-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)butanamide has been shown to enhance the immune response to cancer cells by increasing the production of cytokines.
Vorteile Und Einschränkungen Für Laborexperimente
N-benzyl-4-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)butanamide has several advantages as a research tool, including its selectivity for GLS isoform 1, its ability to enhance the efficacy of other anti-cancer agents, and its ability to induce apoptosis in cancer cells. However, N-benzyl-4-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)butanamide has some limitations, including its poor solubility in aqueous solutions and its potential toxicity to normal cells.
Zukünftige Richtungen
Future research on N-benzyl-4-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)butanamide could focus on developing more potent and selective inhibitors of GLS, improving the solubility and pharmacokinetic properties of N-benzyl-4-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)butanamide, and exploring its potential in combination with other anti-cancer agents. Other potential directions for research could include investigating the role of glutamine metabolism in other diseases, such as neurodegenerative disorders and metabolic disorders.
Wissenschaftliche Forschungsanwendungen
N-benzyl-4-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)butanamide has been extensively studied as a potential anti-cancer agent. It has been shown to selectively inhibit the growth of cancer cells that are dependent on glutamine metabolism, while sparing normal cells. N-benzyl-4-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)butanamide has also been shown to enhance the efficacy of other anti-cancer agents, such as cisplatin and doxorubicin.
Eigenschaften
IUPAC Name |
N-benzyl-4-(6-oxo-3-thiophen-2-ylpyridazin-1-yl)butanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O2S/c23-18(20-14-15-6-2-1-3-7-15)9-4-12-22-19(24)11-10-16(21-22)17-8-5-13-25-17/h1-3,5-8,10-11,13H,4,9,12,14H2,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMCSHTJTPYDNMN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)CCCN2C(=O)C=CC(=N2)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-benzyl-4-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)butanamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



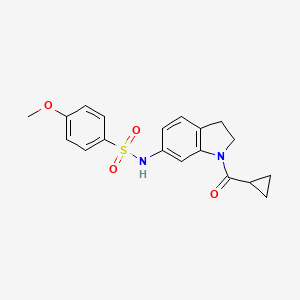
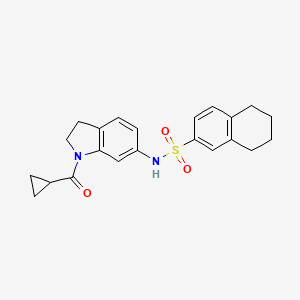

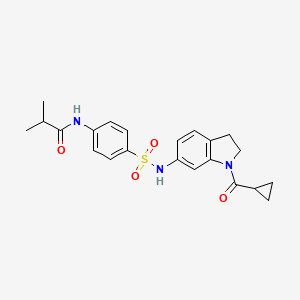
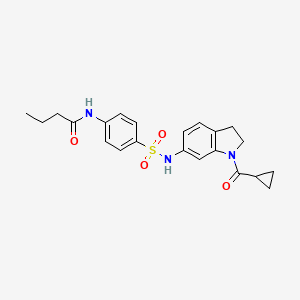
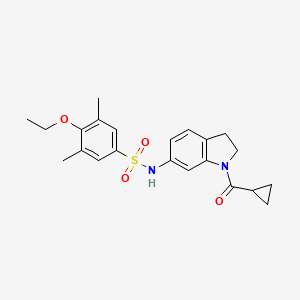


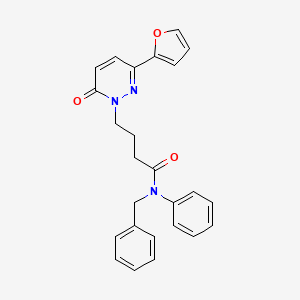
![2-(3-benzyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(2-methoxyphenyl)acetamide](/img/structure/B3202613.png)
![2-(3-benzyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(m-tolyl)acetamide](/img/structure/B3202623.png)
![N-(benzo[d][1,3]dioxol-5-yl)-2-(3-benzyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)acetamide](/img/structure/B3202631.png)
![2-(3-benzyl-4-oxo-3,4-dihydro-5H-pyrimido[5,4-b]indol-5-yl)-N-(2,3-dimethoxybenzyl)acetamide](/img/structure/B3202632.png)
![N-(1,3-benzodioxol-5-ylmethyl)-2-(3-benzyl-4-oxo-3,4-dihydro-5H-pyrimido[5,4-b]indol-5-yl)acetamide](/img/structure/B3202637.png)